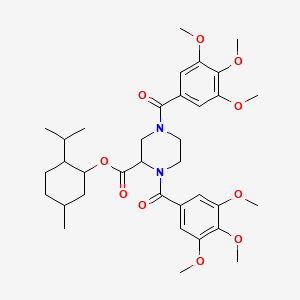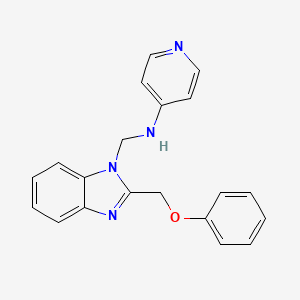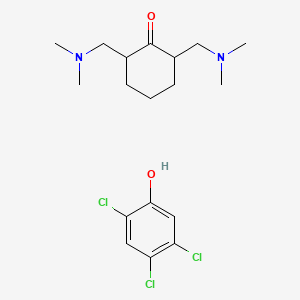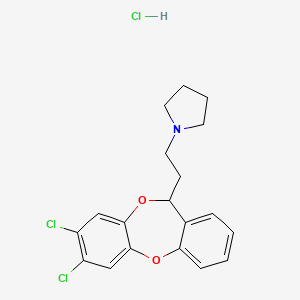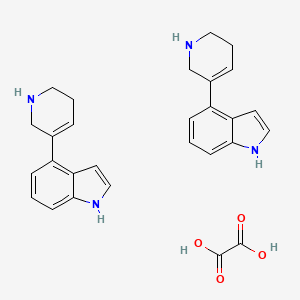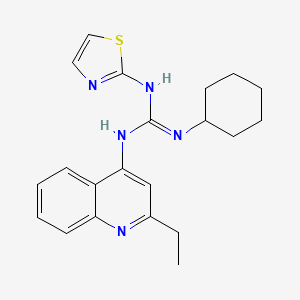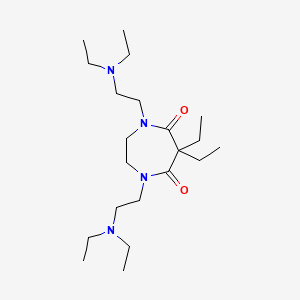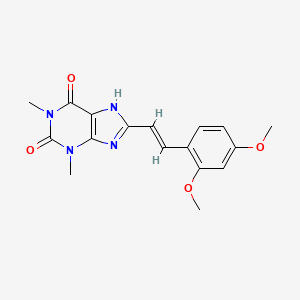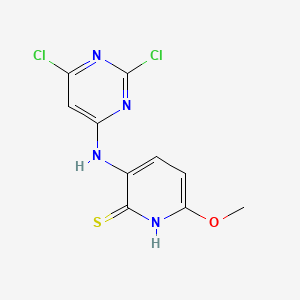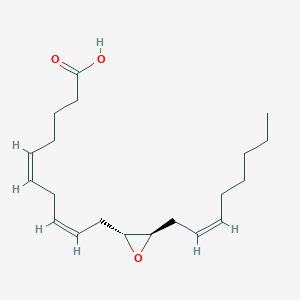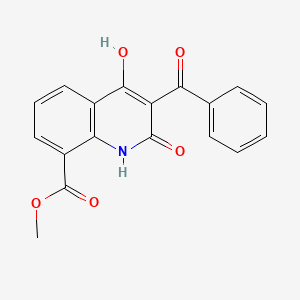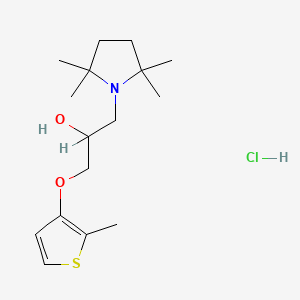
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound It is characterized by the presence of a pyrrolidine ring, a thienyl group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the thienyl moiety.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The thienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites and modulating their activity.
Pathways: Influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrrolidineethanol: A simpler analog without the thienyl and additional methyl groups.
2-Methyl-3-thienylmethanol: Contains the thienyl group but lacks the pyrrolidine ring.
Tetramethylpyrrolidine: Lacks the thienyl group and hydroxyl functionality.
Uniqueness
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109193-54-6 |
|---|---|
Molekularformel |
C16H28ClNO2S |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2S.ClH/c1-12-14(6-9-20-12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H |
InChI-Schlüssel |
SVYVZOXDRMYLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


